

Application Notes and Protocols for 1-Methyl-2-(oxetan-3-yl)piperazine

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Compound of Interest

Compound Name: 1-Methyl-2-(oxetan-3-yl)piperazine

Cat. No.: B2783459

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Introduction

1-Methyl-2-(oxetan-3-yl)piperazine is a novel synthetic compound with a piperazine moiety, a structural feature common to a wide range of biologically active molecules. Piperazine derivatives have a rich history in medicinal chemistry, exhibiting diverse pharmacological activities, including but not limited to, anticancer, anthelmintic, and central nervous system (CNS) effects such as antipsychotic, antidepressant, and anxiolytic actions.[1][2][3][4][5][6][7][8] The inclusion of an oxetane ring may improve aqueous solubility and metabolic stability.[9] Given the prevalence of piperazine derivatives as G-protein coupled receptor (GPCR) ligands, these application notes provide a starting point for characterizing the cellular activity of 1-Methyl-2-(oxetan-3-yl)piperazine using a panel of common cell-based assays.[10][11][12][13]

This document outlines detailed protocols for a series of in vitro cell-based assays to elucidate the potential biological activity of **1-Methyl-2-(oxetan-3-yl)piperazine**. The proposed assays will investigate the compound's effect on key second messenger signaling pathways (cAMP and intracellular calcium) commonly modulated by GPCRs, as well as a functional cellular assay (neurite outgrowth) to explore potential neuro-regulatory effects.

Hypothetical Data Summary



The following tables summarize potential quantitative data that could be obtained from the described assays. These are provided as examples to illustrate data presentation and interpretation.

Table 1: Effect of 1-Methyl-2-(oxetan-3-yl)piperazine on cAMP Production in HEK293 Cells

Concentration (μM)	cAMP Level (agonist mode) (RLU)	cAMP Level (antagonist mode with 10 μM Forskolin) (RLU)
0 (Vehicle)	10,500 ± 500	1,500,000 ± 100,000
0.01	10,300 ± 450	1,450,000 ± 90,000
0.1	9,800 ± 550	1,200,000 ± 110,000
1	8,200 ± 400	800,000 ± 70,000
10	5,100 ± 300	350,000 ± 50,000
100	4,900 ± 280	330,000 ± 45,000
EC50/IC50 (μM)	~8	~2.5

RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.

Table 2: Effect of **1-Methyl-2-(oxetan-3-yl)piperazine** on Intracellular Calcium Mobilization in CHO-K1 Cells



Concentration (µM)	Relative Fluorescence Units (RFU)
0 (Vehicle)	50 ± 5
0.01	52 ± 6
0.1	65 ± 8
1	150 ± 15
10	450 ± 30
100	480 ± 35
EC50 (μM)	~3

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 3: Effect of 1-Methyl-2-(oxetan-3-yl)piperazine on Neurite Outgrowth in PC-12 Cells

Concentration (µM)	Average Neurite Length (µm/cell)	Percentage of Neurite- Bearing Cells (%)
0 (Vehicle)	15 ± 2	20 ± 3
0.1	18 ± 3	25 ± 4
1	35 ± 5	45 ± 6
10	55 ± 7	65 ± 8
100	20 ± 4	30 ± 5

Data are presented as mean ± standard deviation.

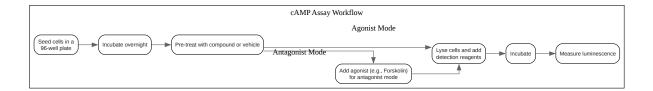
Experimental Protocols cAMP Production Assay (Gs/Gi Signaling)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger for Gs and Gi-coupled GPCRs.[15][16][17][18][19] An increase in



cAMP suggests activation of a Gs-coupled receptor, while a decrease (or inhibition of stimulated cAMP production) suggests activation of a Gi-coupled receptor.

Workflow Diagram:



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Caption: Workflow for the cAMP production assay.

Protocol:

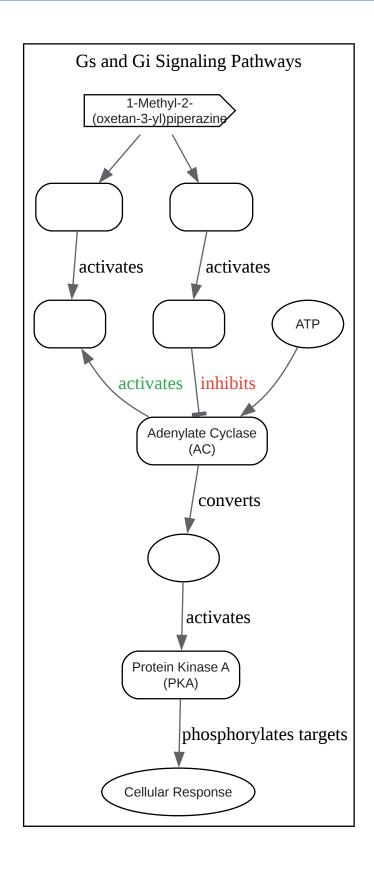
- Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare a serial dilution of **1-Methyl-2-(oxetan-3-yl)piperazine** in assay buffer (e.g., HBSS with 20 mM HEPES).
- Agonist Mode (Testing for Gs activation):
 - Remove culture medium and add 50 μL of assay buffer.
 - Add 50 μL of the compound dilution to the respective wells.
 - Incubate for 30 minutes at room temperature.



- Antagonist Mode (Testing for Gi activation):
 - Remove culture medium and add 50 μL of the compound dilution.
 - Incubate for 15 minutes at room temperature.
 - \circ Add 50 µL of a known Gs activator (e.g., 10 µM Forskolin) to all wells except the negative control.
 - Incubate for 30 minutes at room temperature.
- cAMP Detection: Use a commercial cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega) and follow the manufacturer's instructions.[16][17] This typically involves cell lysis and addition of reagents that convert cAMP levels into a luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal
 against the compound concentration and fit the data to a dose-response curve to determine
 the EC50 or IC50.

Signaling Pathway Diagram:





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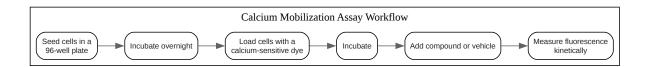
Caption: Gs and Gi signaling pathways leading to changes in cAMP.



Intracellular Calcium Mobilization Assay (Gq Signaling)

This assay measures transient increases in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[20][21][22][23][24]

Workflow Diagram:



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Caption: Workflow for the calcium mobilization assay.

Protocol:

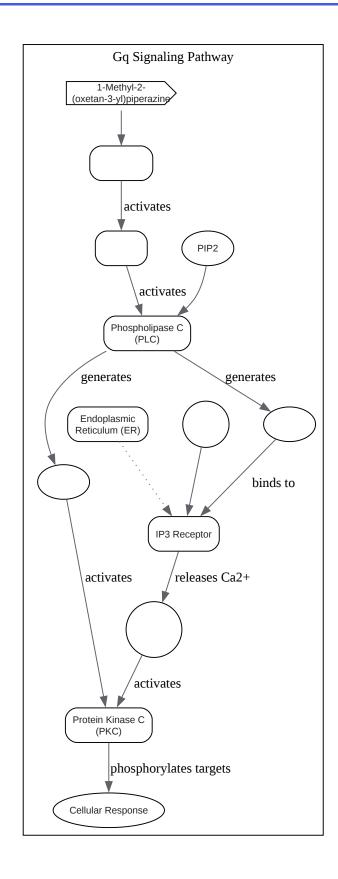
- Cell Culture: Culture CHO-K1 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin/streptomycin.
- Cell Seeding: Seed CHO-K1 cells in a black, clear-bottom 96-well plate at a density of 40,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
 - Remove the culture medium and add 100 μL of the dye loading buffer to each well.
 - Incubate for 1 hour at 37°C.
- Compound Addition and Measurement:
 - Prepare a serial dilution of 1-Methyl-2-(oxetan-3-yl)piperazine in assay buffer.



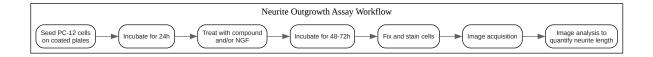
- Use a fluorescence plate reader with an automated injection system (e.g., FlexStation or FLIPR).
- Measure baseline fluorescence for 15-20 seconds.
- Inject the compound dilutions into the wells.
- Continue to measure fluorescence kinetically for 2-3 minutes to capture the transient calcium response.
- Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this value against the compound concentration and fit to a dose-response curve to determine the EC50.

Signaling Pathway Diagram:









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- 24. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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